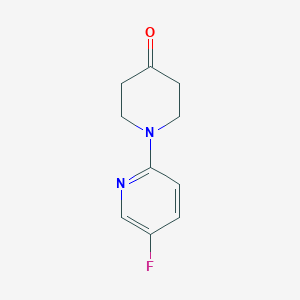

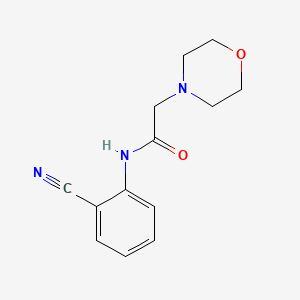

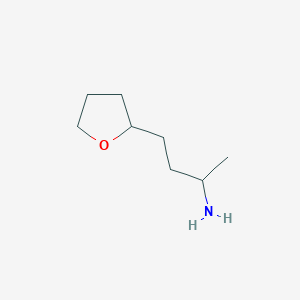

2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of isoindoline-1,3-dione, also known as phthalimide . Phthalimide derivatives are of wide interest due to their diverse biological and clinical applications .

Synthesis Analysis

While specific synthesis methods for this compound are not available, organoboron compounds are often used as building blocks in organic synthesis . Protodeboronation is a common process, but it’s not well developed .Molecular Structure Analysis

The compound contains an isoindoline-1,3-dione moiety, which is a bicyclic structure consisting of a benzene ring fused to a 2-pyrrolidinone . It also contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen .Chemical Reactions Analysis

Indole derivatives, which are structurally similar to isoindoline, are known to undergo a variety of chemical reactions . These include electrophilic substitution, similar to the benzene ring, due to excessive π-electrons delocalization .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Indole, for example, is known to be a crystalline, colorless substance with a specific odor .科学的研究の応用

Synthesis and Characterization

A method for synthesizing related oxadiazole derivatives involves thermal heterocyclization, offering a pathway to vic-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)aromatic acids and related compounds. This synthesis provides a foundation for the preparation of compounds that could share structural similarities with 2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione, underscoring the versatility of oxadiazole derivatives in chemical synthesis (Tkachuk et al., 2020).

Antimicrobial and Biological Activity

Research on azole derivatives, including those incorporating furan and oxadiazole rings, has demonstrated potential antimicrobial activities. These findings suggest a broad application in developing new antimicrobial agents, highlighting the relevance of compounds like 2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione in medicinal chemistry and pharmacology (Başoğlu et al., 2013).

Corrosion Inhibition

Aza-pseudopeptides related to the compound of interest have been evaluated for their efficacy in inhibiting the corrosion of mild steel in acidic environments. These studies contribute to the understanding of how structural elements within these molecules can be leveraged for applications in materials science, particularly in corrosion protection (Chadli et al., 2017).

Energetic Materials

Compounds incorporating oxadiazole rings have been explored for their potential as insensitive energetic materials. The structural characteristics of these compounds, including their stability and detonation performance, underline the potential of furan and oxadiazole derivatives in the development of safer energetic materials (Yu et al., 2017).

Catalysis and Transformation

The transformation of bio-derived furans into valuable ketoacids and diketones using ruthenium catalysts showcases the application of furan derivatives in green chemistry and sustainable industrial processes. This research highlights the utility of furan-based compounds in facilitating environmentally friendly chemical transformations (Gupta et al., 2015).

作用機序

将来の方向性

The future directions for research would likely involve exploring the compound’s potential applications, based on its structure and properties. For example, indole derivatives have been found to possess various biological activities, creating interest among researchers to synthesize a variety of indole derivatives .

特性

IUPAC Name |

2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N3O4/c19-14-9-4-1-2-5-10(9)15(20)18(14)8-12-16-13(17-22-12)11-6-3-7-21-11/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOOHDLNMFQINOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC(=NO3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

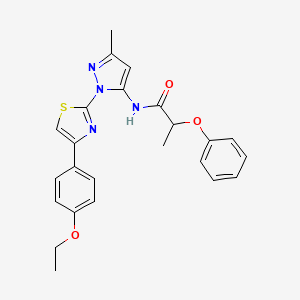

![8-bromo-3-(3,4-dimethoxyphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2673555.png)

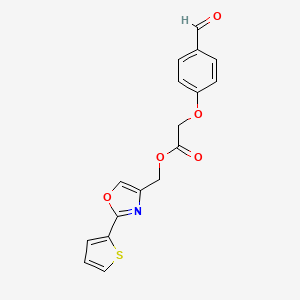

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)oxazole-4-carboxamide](/img/structure/B2673560.png)

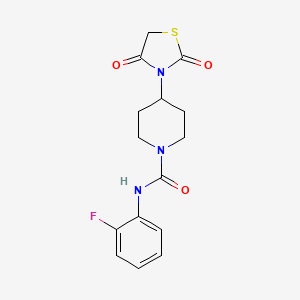

![2-Ethyl-1-(4-ethylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2673562.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-hydroxychroman-4-yl)methyl)acrylamide](/img/structure/B2673564.png)